molecular formula C13H10N4O B2831503 3-(2-furyl)-4H-pyrazol-4-one N-phenylhydrazone CAS No. 338414-22-5

3-(2-furyl)-4H-pyrazol-4-one N-phenylhydrazone

Cat. No.: B2831503
CAS No.: 338414-22-5
M. Wt: 238.25
InChI Key: DDZROFVNUQBLPB-LFIBNONCSA-N
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Description

Historical Context and Development of Furyl-Pyrazolone Research

The exploration of furyl-substituted pyrazolones dates to mid-20th-century investigations into heterocyclic systems with enhanced electronic properties. Early syntheses relied on condensation reactions between β-keto esters and hydrazines, with later adaptations incorporating furan moieties to exploit their aromatic electron-rich nature. For instance, the Vilsmeier-Haack reaction—a cornerstone in pyrazole aldehyde synthesis—was repurposed to introduce formyl groups at the pyrazole C-4 position, enabling subsequent hydrazone formation. A pivotal advancement emerged in the 2010s with the use of phenyldiazonium chloride to functionalize pyrazolones, as demonstrated in the synthesis of 3-amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one, a structural analog of the target compound.

The integration of furyl groups into pyrazolones was motivated by their resemblance to natural furanosesquiterpenes, offering improved solubility and bioactivity. For example, 5-(2-furyl)-3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole demonstrated enhanced anti-inflammatory properties due to furan’s electron-donating effects. These historical efforts laid the groundwork for modern derivatization strategies targeting 3-(2-furyl)-4H-pyrazol-4-one N-phenylhydrazone.

Significance in Heterocyclic Chemistry Literature

3-(2-Furyl)-4H-pyrazol-4-one N-phenylhydrazone occupies a critical niche in heterocyclic chemistry due to three key features:

  • Dual Reactivity : The pyrazolone ring provides a keto-enol tautomeric system, while the hydrazone moiety enables Schiff base formation, facilitating coordination chemistry and supramolecular assembly.
  • Electronic Modulation : The 2-furyl group introduces conjugation pathways that stabilize charge-transfer complexes, as evidenced by redshifted UV-Vis absorption in related chromone-pyrazole hybrids.
  • Structural Versatility : Substituents at N-1 (phenyl) and C-3 (furyl) allow steric and electronic tuning, enabling applications ranging from antimicrobial agents to fluorescent probes.

Comparative studies highlight its advantages over simpler pyrazoles. For instance, 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes exhibit limited biological activity unless paired with electron-rich aryl groups, a gap addressed by the furyl substituent.

Current Research Trends and Academic Interest

Recent advances focus on three domains:

Synthetic Innovation :

  • [3 + 2] Cycloadditions : Modern routes leverage cycloaddition between sulfonyl hydrazones and acrylates to construct pyrazole cores with high regioselectivity.
  • Metal-Free Catalysis : Eco-friendly protocols using iodine or organocatalysts have replaced traditional POCl3-dependent methods, improving yields of hydrazone derivatives.

Biological Applications :

  • Antiparasitic Agents : Zinc(II) complexes of pyrazolone hydrazones show nanomolar efficacy against Trypanosoma brucei, with the furyl group enhancing membrane permeability.
  • Antifungal Scaffolds : Analogous 2-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-3-hydroxychromones demonstrate potency against Fusarium oxysporum, attributed to furan-mediated redox cycling.

Materials Science :

  • Luminescent Materials : Pyrazolone hydrazones functionalized with furyl groups exhibit tunable emission, enabling applications in OLEDs.

Relationship to Broader Pyrazole Chemistry

The compound exemplifies three evolutionary trends in pyrazole research:

  • Hybridization : Merging pyrazoles with furans, chromones, or triazines expands functional diversity, as seen in chromeno[3,2-f]indazoles.
  • Supramolecular Engineering : Hydrazone groups enable crystal engineering via N–H⋯O/N hydrogen bonds, as observed in 3-amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one.
  • Mechanistic Insights : Studies on pyrazole CTP synthetase inhibition by metal complexes inform drug design targeting nucleotide biosynthesis.

Table 1: Comparative Reactivity of Pyrazole Derivatives

Compound Key Functional Groups Dominant Reactivity Biological Activity
This compound Pyrazolone, hydrazone, furyl Keto-enol tautomerism, Schiff base formation Antifungal, antiparasitic
5-(2-Furyl)-3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole Dihydropyrazole, sulfonyl Cycloaddition, oxidation Anti-inflammatory
3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes Aldehyde, aryl Vilsmeier-Haack formylation Antibacterial

Properties

IUPAC Name

[5-(furan-2-yl)-1H-pyrazol-4-yl]-phenyldiazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O/c1-2-5-10(6-3-1)15-16-11-9-14-17-13(11)12-7-4-8-18-12/h1-9H,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDSRWDJUBNKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(NN=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801240196
Record name 3-(2-Furanyl)-4H-pyrazol-4-one 2-phenylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801240196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338414-22-5
Record name 3-(2-Furanyl)-4H-pyrazol-4-one 2-phenylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801240196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-furyl)-4H-pyrazol-4-one N-phenylhydrazone typically involves the condensation reaction between 3-(2-furyl)-4H-pyrazol-4-one and phenylhydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

3-(2-furyl)-4H-pyrazol-4-one+phenylhydrazine3-(2-furyl)-4H-pyrazol-4-one N-phenylhydrazone\text{3-(2-furyl)-4H-pyrazol-4-one} + \text{phenylhydrazine} \rightarrow \text{this compound} 3-(2-furyl)-4H-pyrazol-4-one+phenylhydrazine→3-(2-furyl)-4H-pyrazol-4-one N-phenylhydrazone

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(2-furyl)-4H-pyrazol-4-one N-phenylhydrazone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the hydrazone group to an amine group, typically using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

Biological Activities

The biological activities of 3-(2-furyl)-4H-pyrazol-4-one N-phenylhydrazone have been the subject of numerous studies, showcasing its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For instance, a study highlighted that certain pyrazole derivatives demonstrated comparable efficacy to diclofenac sodium in reducing inflammation in animal models .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various bacterial strains. A study evaluated its effectiveness against gram-positive and gram-negative bacteria, revealing notable inhibition zones in disc diffusion assays .

Anticancer Potential

The anticancer properties are particularly noteworthy. Several derivatives have been tested for their cytotoxic effects on cancer cell lines, including breast and lung cancer cells. One study reported an IC50 value indicating potent activity against these cell lines, suggesting that modifications to the pyrazole structure can enhance its anticancer efficacy .

Activity TypeTest Organism/Cell LineIC50/Minimum Inhibitory Concentration (µM)Reference
Anti-inflammatoryAnimal Model (Carrageenan)Comparable to Diclofenac Sodium
AntimicrobialStaphylococcus aureus20
AnticancerMCF-7 (Breast Cancer)15
A549 (Lung Cancer)12

Case Studies

  • Case Study on Anti-inflammatory Activity :
    A study conducted on a series of pyrazole derivatives demonstrated that modifications at the phenyl ring significantly enhanced anti-inflammatory activity when tested in vivo using a carrageenan-induced paw edema model. The most effective derivative showed a reduction in paw swelling comparable to standard anti-inflammatory drugs .
  • Case Study on Anticancer Activity :
    In vitro studies on human cancer cell lines revealed that specific substitutions on the pyrazole ring led to increased cytotoxicity. The compound was tested against various cancer types, showing selective toxicity towards tumor cells while sparing normal cells, which is crucial for therapeutic applications .

Mechanism of Action

The mechanism by which 3-(2-furyl)-4H-pyrazol-4-one N-phenylhydrazone exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is believed to result from its ability to interfere with microbial cell wall synthesis or function, leading to cell death. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(2-furyl)-4H-pyrazol-4-one N-phenylhydrazone with structurally related pyrazolone and hydrazone derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Structural and Functional Group Comparisons

Compound Name Substituents at Pyrazolone 3-Position Hydrazone Modification Key Features
This compound 2-Furyl N-Phenylhydrazone Electron-rich furyl enhances π-π stacking; hydrazone enables metal chelation .
3-(4-Methoxyphenyl)-4H-pyrazol-4-one N-phenylhydrazone 4-Methoxyphenyl N-Phenylhydrazone Methoxy group improves solubility but may reduce electrophilic reactivity compared to furyl .
5-(2-(2,3-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione 2,3-Dimethyl-1-phenylpyrazolone Pyrimidine-trione hydrazone Extended conjugation enhances UV absorption; pyrimidine-trione adds hydrogen-bonding sites .

Physicochemical Properties

Property This compound 3-(4-Methoxyphenyl) Analog Pyrimidine-Trione Hydrazone
LogP ~2.8 (estimated) ~2.1 ~1.5
Water Solubility Low (improved via sugar conjugation) Moderate High
Thermal Stability Decomposes above 200°C Stable up to 220°C Stable up to 250°C

Research Findings and Implications

  • Synthetic Challenges : The preparation of this compound requires precise control of acylation/condensation steps, as demonstrated in related syntheses using 3-(2-furyl)acryloyl chloride intermediates .
  • Structure-Activity Relationships : The furyl group’s electron-donating nature enhances binding to hydrophobic enzyme pockets but necessitates structural modifications (e.g., glycosylation) to mitigate poor solubility .
  • Comparative Efficacy : While 3-(4-methoxyphenyl) analogs offer better solubility, their biological activity is often eclipsed by furyl derivatives in antimicrobial assays, highlighting the furan ring’s critical role in target engagement .

Biological Activity

3-(2-furyl)-4H-pyrazol-4-one N-phenylhydrazone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.

Chemical Structure and Synthesis

The compound belongs to the class of pyrazolones, characterized by a pyrazole ring fused with a furan moiety. The synthesis typically involves the condensation of 3-(2-furyl)-4H-pyrazol-4-one with phenylhydrazine. This reaction can yield various derivatives by modifying substituents on the hydrazone nitrogen or furan ring, enhancing its biological profile.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In studies, it has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria ranged from 0.9 μg/mL to higher concentrations depending on the specific derivative tested .

Microorganism MIC (μg/mL) Activity
Staphylococcus aureus0.9Effective
Escherichia coli1.5Effective
Candida albicans2.0Moderate

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as HeLa cells, with mechanisms involving the inhibition of key signaling pathways related to cell proliferation and survival. One study reported a significant reduction in cell viability at concentrations comparable to established chemotherapeutic agents like Doxorubicin .

Anti-inflammatory and Analgesic Effects

Beyond antimicrobial and anticancer activities, this compound has shown potential anti-inflammatory effects. It was found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response . Additionally, analgesic effects were observed in animal models, suggesting its utility in pain management therapies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It forms hydrogen bonds with active sites of enzymes, inhibiting their function.
  • Receptor Modulation : The compound may modulate the activity of receptors involved in inflammation and pain signaling pathways.

These interactions lead to downstream effects that contribute to its antimicrobial and anticancer efficacy.

Case Studies

Several case studies have highlighted the compound's potential:

  • Antimicrobial Efficacy : A study conducted on the efficacy of various hydrazone derivatives demonstrated that modifications on the N-phenyl group significantly enhanced antibacterial activity against resistant strains .
  • Cancer Cell Apoptosis : Research involving HeLa cells showed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to apoptosis through mitochondrial pathways .

Q & A

Q. What are the key steps in synthesizing 3-(2-furyl)-4H-pyrazol-4-one N-phenylhydrazone, and how can purity be optimized?

The synthesis typically involves a multi-step reaction:

Formation of the pyrazolone core : Reacting 2-furoic acid derivatives with hydrazine hydrate under reflux to form 3-(2-furyl)-4H-pyrazol-4-one.

Hydrazone formation : Condensation of the pyrazolone with N-phenylhydrazine in ethanol or methanol under acidic conditions (e.g., acetic acid) .
Purity optimization :

  • Use column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) to isolate the product.
  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane).
  • Confirm purity via melting point analysis and HPLC (C18 column, acetonitrile/water gradient) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • FT-IR : Identify C=O stretching (1650–1700 cm⁻¹) and N-H bending (1500–1550 cm⁻¹) in the pyrazolone and hydrazone moieties .
  • NMR :
    • ¹H NMR : Look for furyl protons (δ 6.3–7.2 ppm), pyrazole protons (δ 7.8–8.5 ppm), and N-phenyl protons (δ 7.2–7.6 ppm).
    • ¹³C NMR : Confirm carbonyl carbons (δ 160–170 ppm) and aromatic carbons (δ 110–150 ppm) .
  • Mass spectrometry : ESI-MS in positive mode to detect [M+H]⁺ peaks and verify molecular weight .

Q. What safety protocols are essential during handling?

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods during synthesis due to volatile solvents (e.g., ethanol, acetic acid).
  • Waste disposal : Segregate organic waste and neutralize acidic residues before disposal .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s structure?

  • Crystallization : Grow crystals via slow evaporation of a saturated DMSO/water solution.
  • Data collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.
  • Refinement : Employ SHELXL-2018 for structure solution, focusing on hydrazone tautomerism (E/Z configuration) and furyl/phenyl ring planarity .
    Example challenge : Discrepancies in bond lengths (e.g., C=N vs. C-N) due to electron delocalization. Use ORTEP-3 to visualize thermal ellipsoids and validate geometry .

Q. How do solvent polarity and pH affect the compound’s tautomeric equilibrium?

  • Tautomer stability : In polar solvents (e.g., DMSO), the keto form dominates due to stabilization of the carbonyl group. In non-polar solvents (e.g., toluene), the enol form is favored.
  • pH dependence : Under acidic conditions (pH < 5), protonation of the hydrazone nitrogen shifts equilibrium toward the enol tautomer. Confirm via UV-Vis spectroscopy (λmax shifts from 320 nm to 350 nm) .

Q. What strategies address contradictions in biological activity data across studies?

  • Assay standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and negative/positive controls (e.g., doxorubicin for anticancer assays).
  • Data normalization : Express IC50 values relative to solvent controls (e.g., DMSO < 0.1% v/v) to minimize solvent interference .
    Case study : Discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility. Validate via disk diffusion assays (CLSI guidelines) .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • ADMET prediction : Use SwissADME to calculate logP (~2.5), aqueous solubility (-3.5 log mol/L), and blood-brain barrier permeability (low).
  • Docking studies : AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2) or antimicrobial targets (e.g., DNA gyrase). Focus on hydrogen bonding with the hydrazone group and π-π stacking with the furyl ring .

Q. What are the challenges in optimizing this compound for in vivo studies?

  • Metabolic stability : The hydrazone bond may hydrolyze in plasma. Mitigate via prodrug design (e.g., acetylating the hydrazone nitrogen).
  • Bioavailability : Low solubility in aqueous buffers. Use nanoformulation (e.g., PEGylated liposomes) or co-solvents (e.g., cyclodextrin inclusion complexes) .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement , ORTEP-3 for visualization .
  • Spectral databases : SDBS (Spectral Database for Organic Compounds) for NMR/IR reference data.
  • Biological assays : CLSI guidelines for antimicrobial testing .

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